3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid
Overview
Description
3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
Scientific Research Applications
Polymerization and Polyesters
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid is extensively used in the synthesis of polyesters. Research has shown that it serves as a base monomer in producing polyesters with varying molar masses and polydispersity indices, which are crucial in determining the physical properties of the polymers (Chikh, Tessier, & Fradet, 2008). Additionally, it's involved in the synthesis of hyperbranched polyesters, where its structure significantly influences the branching and molecular architecture of the final polymer (Magnusson, Malmström, & Hult, 2000).
Dendrimer Synthesis
This compound is a key building block in the construction of dendrimers, a type of polymer with a tree-like branched structure. Its use in dendrimer synthesis has been explored, particularly in the creation of benzylidene protected bis-MPA, which is a convenient dendrimer building block (Annby, Malmberg, Pettersson, & Rehnberg, 1998). Such dendrimers have potential applications in drug delivery and material science.
Catalysis and Organic Synthesis
In organic synthesis, this compound derivatives have been utilized in the regioselective synthesis of various organic compounds. For instance, its use in the hydroarylation of propynoic acid derivatives with indoles, catalyzed by iron(III), demonstrates its versatility in synthesizing biologically and pharmaceutically significant compounds (Kutubi & Kitamura, 2011).
Environmental Applications
Interestingly, this compound has also found applications in environmental science. Hyperbranched aliphatic polyester grafted attapulgite, synthesized using this compound, has been studied for its adsorption properties towards heavy metal ions, suggesting its potential use in water purification and environmental remediation (Liu & Wang, 2007).
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C5H10O5/c6-1-5(2-7,3-8)4(9)10/h6-8H,1-3H2,(H,9,10) |
InChI Key |
WACQLQIAUWURGA-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CO)C(=O)O)O |
Canonical SMILES |
C(C(CO)(CO)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.